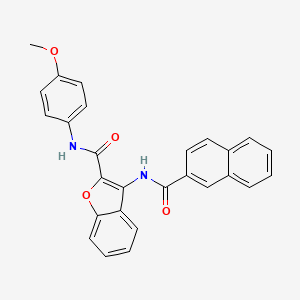![molecular formula C8H10S2 B2710570 [4-(Methylsulfanyl)phenyl]methanethiol CAS No. 108499-20-3](/img/structure/B2710570.png)
[4-(Methylsulfanyl)phenyl]methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Methylsulfanyl)phenyl]methanethiol: is an organic compound with the molecular formula C8H10S2 It is characterized by the presence of a phenyl ring substituted with a methylsulfanyl group at the para position and a methanethiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Thioether Formation: One common method involves the reaction of with in the presence of a base such as to form . This intermediate is then subjected to a with under acidic conditions to yield .
Direct Thiolation: Another approach involves the direct thiolation of with in a polar solvent like .
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(Methylsulfanyl)phenyl]methanethiol can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include and .
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group. Reagents such as can be used to form thioethers.
Reduction: Reduction of the sulfoxide or sulfone derivatives can be achieved using reducing agents like .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Alkyl halides, bases like potassium carbonate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Substitution: Thioethers.
Reduction: Thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: [4-(Methylsulfanyl)phenyl]methanethiol is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, particularly in the formation of sulfur-containing compounds.
Biology and Medicine:
Bioconjugation: The thiol group allows for the conjugation of the compound to biomolecules, facilitating the study of protein interactions and functions.
Drug Development: Its unique structure is explored for potential therapeutic applications, including as a precursor for drug candidates targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Agriculture: It is investigated for use in agrochemicals, particularly as a fungicide or pesticide.
Wirkmechanismus
The mechanism of action of [4-(Methylsulfanyl)phenyl]methanethiol involves its interaction with molecular targets through its thiol and methylsulfanyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
[4-(Methylsulfanyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of a thiol group.
[4-(Methylsulfanyl)phenyl]methanamine: Contains an amine group instead of a thiol group.
[4-(Methylsulfanyl)phenyl]methanone: Features a carbonyl group in place of the thiol group.
Uniqueness:
Reactivity: The presence of both a thiol and a methylsulfanyl group provides unique reactivity, allowing for diverse chemical transformations.
Applications: Its dual functional groups make it versatile for applications in catalysis, bioconjugation, and material science, distinguishing it from similar compounds with only one functional group.
Eigenschaften
IUPAC Name |
(4-methylsulfanylphenyl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKGLINYHWHGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2710487.png)
![N-{5-acetyl-6-[(E)-2-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)ethenyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide](/img/structure/B2710488.png)

![1-[(4-Fluorophenyl)methyl]-5-hydrazinyl-3-methylpyrazole-4-carbonitrile](/img/structure/B2710491.png)
![tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate](/img/structure/B2710492.png)
![5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2710493.png)
![N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2710494.png)

![Tert-butyl (3S)-3-[4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]pyridin-3-yl]oxypyrrolidine-1-carboxylate](/img/structure/B2710499.png)



![2-methoxy-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2710508.png)
![2-{6-benzyl-2-ethyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2710509.png)
